5-Chloro-2-ethoxypyridine-4-boronic acid
Description
Evolution and Significance of Organoboron Reagents in Modern Chemical Synthesis
Organoboron chemistry has become a cornerstone of modern organic synthesis, offering a vast array of versatile reagents and reactions. Boron-containing compounds have been utilized extensively for over six decades, with seminal reactions like hydroboration and the Suzuki-Miyaura cross-coupling reaction demonstrating their profound impact. acs.org The unique characteristics of organoboron compounds, including their stability, high selectivity, and functional group tolerance, have made them indispensable tools for chemists. nih.gov
Historically, the application of organoboron units was often limited to the final steps of a synthetic route due to their perceived reactivity. acs.org A significant breakthrough in this area was the development of boronic acid protecting groups. These strategies have revolutionized the use of organoborons, enabling them to be carried through complex, multi-step synthetic sequences and deprotected for use at the desired stage. acs.org This advancement has greatly expanded their utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides, is so integral that it is estimated to account for over 20% of all processes run by the pharmaceutical sector. researchgate.net
Contextualization of Pyridylboronic Acids as Versatile Building Blocks
Within the broader family of organoboron reagents, pyridylboronic acids have emerged as particularly valuable and versatile building blocks. They are key partners in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct biaryl and heteroaryl systems. acs.orgaudreyli.com While halopyridines have been frequently used as coupling partners, systematic studies of pyridylboronic acids themselves have been less common, partly due to historical difficulties in their purification. audreyli.com
However, recent research has focused on the synthesis of shelf-stable, functionalized pyridylboronic acids, which can be subsequently used to create novel heteroaryl-substituted pyridine (B92270) derivatives. audreyli.comacs.org Compounds such as 5-Chloro-2-ethoxypyridine-4-boronic acid and its analogues are examples of functionalized pyridylboronic acids designed for such purposes. The substituents on the pyridine ring, such as chloro and alkoxy groups, not only modify the electronic properties of the molecule but also provide handles for further synthetic transformations after the initial cross-coupling has occurred. audreyli.com
Importance of Functionalized Pyridine Scaffolds in Synthetic Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry and drug design. researchgate.netnih.gov As an isostere of benzene, this nitrogen-bearing heterocycle is a fundamental component in over 7,000 drug molecules and is present in 62 FDA-approved drugs. nih.govlifechemicals.com Its prevalence stems from its presence in numerous natural products, including vitamins (like nicotinamide (B372718) and vitamin B6), coenzymes, and alkaloids. lifechemicals.comsemanticscholar.org
The incorporation of a pyridine moiety into a molecule imparts several beneficial characteristics, such as enhanced water solubility, metabolic stability, basicity, and the ability to form hydrogen bonds, all of which are crucial for modulating a drug's pharmacokinetic and pharmacodynamic properties. semanticscholar.org The pyridine scaffold is found in drugs across a wide range of therapeutic areas, highlighting its versatility and importance. nih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Torasemide | Antihypertensive |
| Pyridostigmine | Treatment of myasthenia gravis |
| Alendronic acid | Osteoporosis medication |
| Vismodegib | Anti-carcinoma drug |
Data sourced from Life Chemicals. lifechemicals.com
Overview of Current Research Trends in Pyridylboronic Acid Chemistry
The field of organoboron chemistry is dynamic and continually evolving. Current research trends are focused on expanding the synthetic utility of these reagents. One major area is the development of novel boron-based reactions that go beyond traditional cross-coupling, such as transition metal-catalyzed silaboration and cyanoboration, which allow for the efficient synthesis of new functionalized organoboron compounds. jst.go.jp
There is also significant interest in applying organoboron chemistry to emerging fields like photoredox catalysis and materials science. Researchers are actively working to overcome the inherent challenges and limitations of these reagents. For instance, the base-promoted protodeboronation (cleavage of the carbon-boron bond) of heteroaryl boronic acids can complicate Suzuki-Miyaura coupling. researchgate.net This has led to the development of new catalytic methods that can proceed in the absence of a base, thereby expanding the scope to include acutely base-sensitive substrates. researchgate.net Another trend involves the use of pyridylboronic acids in the selective and serial functionalization of polychlorinated aromatic compounds, enabling the construction of complex, highly substituted molecules in a controlled manner. acs.org
Research Findings on a Representative Compound: 5-Chloro-2-alkoxypyridine-4-boronic acid
While specific research data on this compound is limited in published literature, extensive studies have been conducted on its close analogue, 5-chloro-2-methoxy-4-pyridylboronic acid . This compound serves as an excellent proxy for understanding the synthesis and reactivity of this class of reagents.
Table 2: Physicochemical Properties of 5-chloro-2-methoxy-4-pyridylboronic acid
| Property | Value |
|---|---|
| Molecular Formula | C6H7BClNO3 |
| Molar Mass | 187.39 g/mol |
| Boiling Point | 347.608°C at 760 mmHg |
| Density | 1.403 g/cm³ |
| Refractive Index | 1.546 |
Data sourced from ChemBK.
Research has demonstrated that 5-chloro-2-methoxy-4-pyridylboronic acid is a stable solid that readily engages in palladium-catalyzed Suzuki cross-coupling reactions. audreyli.comacs.org This makes it a versatile reagent for synthesizing novel heteroarylpyridine derivatives, which are important scaffolds in materials science and medicinal chemistry. acs.orgresearchgate.net
Table 3: Example Suzuki Cross-Coupling Reactions of 5-chloro-2-methoxy-4-pyridylboronic acid
| Coupling Partner | Product | Yield |
|---|---|---|
| 2-Bromopyridine (B144113) | 5-Chloro-2-methoxy-4-(pyridin-2-yl)pyridine | 64% |
| 2-Bromo-5-nitrothiophene | 2-(5-Chloro-2-methoxypyridin-4-yl)-5-nitrothiophene | 55% |
Reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃ in a solvent mixture at elevated temperatures. Data sourced from The Journal of Organic Chemistry. audreyli.comacs.org
These findings underscore the utility of functionalized pyridylboronic acids as key intermediates. The chloro and alkoxy substituents allow for further chemical modification, enabling the synthesis of a diverse range of complex molecular architectures from a common building block.
Properties
IUPAC Name |
(5-chloro-2-ethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUMNNOZBLLGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 2 Ethoxypyridine 4 Boronic Acid and Analogs
Organometallic Approaches to Pyridylboronic Acid Synthesis
Organometallic intermediates, particularly organolithium species, are central to the functionalization of pyridine (B92270) rings for the synthesis of boronic acids. arkat-usa.orgznaturforsch.com Two primary strategies have proven effective: the lithium-halogen exchange of halopyridines and the Directed Ortho-Metallation (DoM) of substituted pyridines. Both pathways generate a nucleophilic pyridyl anion that can be trapped with an electrophilic boron source.
Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound. wikipedia.org This method is particularly useful for preparing pyridylboronic acids from the corresponding halopyridines. arkat-usa.org The reaction involves treating a halopyridine with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. byu.edu The exchange rate is dependent on the halogen, following the general trend of I > Br > Cl. wikipedia.org
The synthesis of pyridylboronic acids via lithium-halogen exchange begins with the regioselective formation of a lithiated pyridine intermediate. byu.edu This is achieved by reacting a suitable halopyridine precursor with an organolithium reagent. For the synthesis of 5-chloro-2-ethoxypyridine-4-boronic acid, a hypothetical precursor would be a 4-halo-5-chloro-2-ethoxypyridine (where halo is typically bromo or iodo for efficient exchange).
The resulting highly reactive pyridyl-lithium species is then quenched with an electrophilic borate (B1201080) ester, such as triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). nih.govwikipedia.org The organolithium compound attacks the electron-deficient boron atom of the borate ester to form a boronate complex. stackexchange.com Subsequent aqueous workup hydrolyzes the boronate ester to afford the final boronic acid. nih.gov This "in situ quench" method, where the lithiation is performed in the presence of the borate ester, is often preferred as it can minimize side reactions of the sensitive lithiated intermediate and lead to higher yields. orgsyn.orgnih.gov
The choice between triisopropyl borate and trimethyl borate can impact the reaction outcome. Triisopropyl borate is less reactive than trimethyl borate but its bulkier isopropyl groups can offer greater stability to the intermediate borate complexes, potentially preventing side reactions and sometimes leading to higher yields. nih.govnih.gov Conversely, the higher reactivity of trimethyl borate can be advantageous in some cases, although it is also more susceptible to hydrolysis. stackexchange.comchemmethod.com
| Borate Ester | Formula | Key Characteristics | Application Notes |
| Triisopropyl Borate | B(Oi-Pr)₃ | Less reactive, bulkier, forms more stable borate complexes. nih.gov | Often used to improve yields by minimizing side reactions and protodeboronation, especially for unstable boronic acids. nih.govnih.gov |
| Trimethyl Borate | B(OMe)₃ | More reactive, less sterically hindered, more susceptible to hydrolysis. wikipedia.orgstackexchange.com | A common and effective reagent, though its higher reactivity can sometimes lead to lower yields if not handled under strictly anhydrous conditions. stackexchange.comnih.gov |
The success of the lithium-halogen exchange and subsequent borylation is highly dependent on carefully controlled reaction conditions to maximize yield and ensure the correct regioselectivity.
Temperature: These reactions are almost universally conducted at very low temperatures, typically -78 °C or even lower (e.g., -100 °C). arkat-usa.orgznaturforsch.com This is critical to prevent decomposition of the highly basic organolithium reagent and the resulting lithiated pyridine intermediate, as well as to avoid side reactions such as addition to other functional groups. orgsyn.org
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used because they are inert to the reaction conditions and effectively solvate the organolithium species. byu.eduorgsyn.org
Organolithium Reagent: n-Butyllithium (n-BuLi) is the most common reagent for lithium-halogen exchange. byu.edu However, for less reactive halogens like chlorine, or when competing deprotonation is possible, more reactive agents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) may be employed, sometimes in the presence of an additive like tetramethylethylenediamine (TMEDA) to increase reactivity. baranlab.org
Quench Protocol: As mentioned, an "in situ quench" protocol, where the organolithium reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate, often provides superior results compared to the sequential addition of the organolithium reagent followed by the borate ester. arkat-usa.org This approach minimizes the lifetime of the free pyridyl-lithium intermediate, reducing the chance for undesired side reactions. orgsyn.org
| Parameter | Condition | Rationale |
| Temperature | Low (-78 °C to -100 °C) | Stabilizes reactive organolithium intermediates and prevents side reactions. arkat-usa.orgorgsyn.org |
| Solvent | Anhydrous THF, Diethyl Ether | Inert solvent that effectively solvates the organolithium species. orgsyn.org |
| Reagent | n-BuLi, s-BuLi, t-BuLi | Choice depends on the reactivity of the halide and substrate. baranlab.org |
| Procedure | "In situ quench" | Minimizes the concentration of the free lithiated intermediate, often improving yields. arkat-usa.orgnih.gov |
Directed Ortho-Metallation (DoM) is a powerful alternative for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on the presence of a "Directing Metalation Group" (DMG) on the pyridine ring. The DMG, typically a Lewis basic functional group, coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgharvard.edu For the synthesis of this compound, the 2-ethoxy group can serve as an effective DMG. wikipedia.orgnih.gov
While alkyllithium reagents like n-BuLi can be used for DoM, they can sometimes lead to side reactions, such as nucleophilic addition to the pyridine ring. znaturforsch.com A more common and often more selective choice for DoM on pyridines is a strong, non-nucleophilic base, with Lithium Diisopropylamide (LDA) being a prime example. znaturforsch.comresearchgate.net LDA is a powerful base capable of deprotonating the pyridine ring at the position activated by the DMG, but its steric bulk prevents it from acting as a nucleophile. acs.org The use of LDA allows for clean, regioselective lithiation of pyridines bearing directing groups, even those with other sensitive functionalities. researchgate.netresearchgate.net For instance, the metalation of various dichloropyridines with LDA proceeds regioselectively, allowing for subsequent functionalization. znaturforsch.com
The DoM strategy provides a direct route to this compound from 5-chloro-2-ethoxypyridine (B3034778). The 2-ethoxy group acts as a DMG, directing the lithiation. While there are two ortho positions (C3 and C-H bonds of the ethyl group), deprotonation occurs on the pyridine ring. The chlorine at C5 electronically acidifies the proton at C4, making it the most favorable site for deprotonation by LDA. Indeed, studies on the lithiation of 3-chloro-2-ethoxypyridine (B70323) have shown that deprotonation with n-BuLi occurs regioselectively at the C4 position. nih.gov
The synthetic sequence involves:
Treatment of 5-chloro-2-ethoxypyridine with LDA in an anhydrous solvent like THF at low temperature (-78 °C). researchgate.net
The LDA regioselectively abstracts the proton at the C4 position, guided by the 2-ethoxy DMG, to form 5-chloro-2-ethoxy-4-lithiopyridine. wikipedia.orgnih.gov
This lithiated intermediate is then quenched in situ with a borate ester, such as triisopropyl borate or trimethyl borate. researchgate.netresearchgate.net
Acidic or aqueous workup hydrolyzes the resulting boronate ester to yield the target compound, this compound. nih.gov
This DoM approach offers a highly regioselective and efficient pathway, leveraging the inherent functionality of the substrate to direct the borylation to the desired position.
Grignard Reagent Mediated Borylation
The use of Grignard reagents represents a classical yet effective approach for the formation of carbon-boron bonds. This method involves the initial formation of a highly reactive organomagnesium compound, which then acts as a nucleophile in a subsequent reaction with a boron-containing electrophile.
Pyridyl Grignard reagents are valuable intermediates in organic synthesis. nih.gov Their formation is typically achieved through a magnesium-halogen exchange reaction, where a halopyridine reacts with magnesium metal. nih.govresearchgate.net For instance, 3-bromopyridine (B30812) can be used to prepare an ethereal solution of 3-pyridylmagnesium bromide. researchgate.net Similarly, 2-bromopyridine (B144113) can be reacted with magnesium, often with the aid of an auxiliary reagent like ethyl bromide, to form the corresponding Grignard reagent. researchgate.net The reactivity of halopyridines towards magnesium can vary, and in some cases, "turbo" Grignard reagents, such as i-PrMgCl·LiCl, are employed to facilitate the in-situ formation of the Grignard reagent from iodopyridines. acs.org While 2- and 3-halopyridines are common starting materials, 4-chloropyridine (B1293800) has also been successfully converted into a complex magnesium compound that behaves like a Grignard reagent. researchgate.netresearchgate.net
The generation of pyridyl Grignard reagents can also be accomplished through C-H deprotonation, offering a route that avoids the use of halogenated precursors. acs.orgnih.gov This method is particularly useful for late-stage functionalization strategies. nih.gov The choice of solvent is crucial, with ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (THF) being commonly used. organic-chemistry.org The temperature for the formation of these reagents can range from 0 to 45 °C. acs.orgnih.gov It is important to note that while pyridyl Grignard reagents are synthetically useful, their application in cross-coupling reactions has been somewhat limited. nih.gov
A summary of conditions for the formation of Pyridyl Grignard Reagents is presented below:
| Starting Material | Reagent | Solvent | Temperature (°C) |
| 3-Bromopyridine | Mg | Ether | Not Specified |
| 2-Iodopyridine | Mg, Ethyl bromide | Not Specified | Not Specified |
| 2-, 3-, 4-Iodopyridine | i-PrMgCl·LiCl | Not Specified | Not Specified |
| 4-Chloropyridine | Mg | Not Specified | Not Specified |
| Halopyridines | Mg | Et2O or Et2O/THF | 0-45 |
| Pyridine (via C-H deprotonation) | Not Specified | Not Specified | Not Specified |
Once the pyridyl Grignard reagent is formed, it is reacted with an electrophilic boron-containing substrate to create the desired carbon-boron bond. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles in this reaction. However, the direct reaction of Grignard reagents with trialkyl borates can lead to the formation of a mixture of products due to multiple additions of the Grignard reagent to the boron center. google.com To circumvent this issue, the reaction is often carried out with an excess of the trialkyl borate. google.com
A more controlled approach involves the use of boronic esters like pinacolborane (HBPin) or neopentylglycolborane as the boron source. google.comgoogle.com The reaction of freshly prepared Grignard reagents with HBPin in THF at room temperature can afford the corresponding boronate esters in excellent yields. google.comgoogle.com This method generally proceeds without the need for an added base and is typically complete within 1 to 3 hours. google.comgoogle.com Another class of boron-containing substrates are dialkylaminoboranes, such as diisopropylaminoborane. google.comgoogle.com The reaction of a Grignard reagent with a dialkylaminoborane usually proceeds to completion at 0°C in about an hour, forming a boronic acid after hydrolysis. google.com
Recent advancements have also explored the coupling of lithiated N-heterocycles with boronic esters. acs.org This process involves the initial formation of a boronate complex, followed by the addition of an activating agent like 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl), which induces a 1,2-migration to form the coupled product with high stereospecificity after an oxidative workup. acs.org
The following table summarizes various electrophilic trapping agents used in the borylation of pyridyl Grignard reagents:
| Electrophilic Boron Reagent | Product Type | Key Features |
| Trialkyl borates | Boronic acid (after hydrolysis) | Can lead to multiple additions. |
| Pinacolborane (HBPin) | Boronic ester | High yields, mild conditions. google.comgoogle.com |
| Neopentylglycolborane | Boronic ester | Alternative to HBPin. google.comgoogle.com |
| Diisopropylaminoborane | Boronic acid (after hydrolysis) | Rapid reaction at 0°C. google.comgoogle.com |
| Boronic esters (with lithiated heterocycles) | Coupled heterocycle | Stereospecific coupling. acs.org |
Transition Metal-Catalyzed Borylation Methods
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl and heteroaryl boronic acids and their esters. These methods offer high efficiency, functional group tolerance, and milder reaction conditions compared to traditional organometallic routes.
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronic ester. nih.govorganic-chemistry.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and reliability. nih.govmedium.com
The palladium-catalyzed borylation of aryl and heteroaryl halides provides a direct and efficient route to boronic esters. nih.govresearchgate.net This method avoids the use of harsh organometallic reagents, allowing for the synthesis of boronic acid derivatives with sensitive functional groups. nih.gov The reaction typically involves an aryl or heteroaryl halide, a diboron reagent like B₂pin₂ or tetrahydroxydiboron (B82485) (B₂(OH)₄), a palladium catalyst, and a base. wikipedia.orgresearchgate.netorganic-chemistry.org While aryl iodides and bromides are common substrates, methods have been developed for the more challenging and less expensive aryl chlorides. researchgate.netorganic-chemistry.org
The reaction tolerates a wide range of functional groups and can be performed under mild conditions. researchgate.net For instance, the use of tetrahydroxydiboron allows for the direct synthesis of arylboronic acids, which can then be converted in situ to various boronate esters or trifluoroborates to prevent C-B bond cleavage. organic-chemistry.orgresearchgate.net This approach is more atom-economical than methods using B₂pin₂. nih.gov One-pot, two-step procedures have also been developed, where the borylation is immediately followed by a Suzuki-Miyaura cross-coupling reaction, streamlining the synthesis of biaryl compounds. nih.govbeilstein-journals.org
The efficiency of the Miyaura borylation is highly dependent on the catalyst system, which includes the palladium source and the supporting ligand. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester and regenerate the Pd(0) catalyst.
Optimization of the catalyst system has been a major focus of research. While initial systems often used Pd(II) precursors like PdCl₂(dppf) which are reduced in situ, single-component Pd(0) catalysts such as Pd(PCy₃)₂ have also been shown to be effective. beilstein-journals.orgchemrxiv.org The choice of ligand is critical, with bulky, electron-rich phosphines like SPhos and XPhos often providing superior results, especially for less reactive aryl chlorides. chemrxiv.orgresearchgate.net
The selection of the base is also crucial for a successful reaction. organic-chemistry.org While potassium acetate (B1210297) (KOAc) is commonly used, studies have shown that lipophilic bases like potassium 2-ethylhexanoate (B8288628) can significantly improve reaction rates and allow for lower catalyst loadings and milder temperatures (e.g., 35°C). researchgate.netorganic-chemistry.orgacs.org This is attributed to minimizing the inhibitory effect of the carboxylate anion on the catalytic cycle. organic-chemistry.orgacs.org
The development of more robust and active catalyst systems continues to expand the scope and utility of the Miyaura borylation. For example, the use of ethylene (B1197577) glycol as an additive has been shown to improve yields for challenging heteroaryl substrates. researchgate.net
A table summarizing key components for catalyst system optimization is provided below:
| Component | Examples | Role in Reaction |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(dba)₂, Pd(PCy₃)₂ | Catalyzes the cross-coupling reaction. beilstein-journals.orgchemrxiv.org |
| Ligand | dppf, PCy₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. chemrxiv.orgresearchgate.net |
| Base | KOAc, KOPh, K₂CO₃, Potassium 2-ethylhexanoate | Activates the diboron reagent and facilitates transmetalation. organic-chemistry.orgorganic-chemistry.orgacs.org |
| Boron Reagent | B₂pin₂, B₂(OH)₄, (Me₂N)₂B-B(NMe₂)₂ | Source of the boryl group. nih.govresearchgate.netorganic-chemistry.org |
| Solvent | Dioxane, DMSO, THF, Water (with surfactants) | Affects solubility and reaction kinetics. beilstein-journals.orgnih.gov |
C-H Borylation Strategies
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Iridium or Rhodium-Catalyzed Site-Selective C-H Borylation
Iridium-catalyzed C-H borylation is a prominent method for the preparation of heteroaryl boronates. rsc.orgnih.gov However, the application of this methodology to pyridine derivatives can be challenging due to the coordination of the Lewis basic nitrogen atom to the iridium center, which can inhibit the catalyst. rsc.orgnih.gov To overcome this, strategies such as the introduction of a substituent at the C-2 position have been developed. This substituent can sterically hinder the nitrogen's coordination to the catalyst and also direct the borylation to other positions on the pyridine ring. The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation typically occurring at the most accessible C-H bond. umich.edu
For 2-alkoxypyridines, the alkoxy group can influence the regioselectivity of the borylation. The interplay of steric and electronic effects directs the boryl group to specific positions on the pyridine ring. While specific examples for 5-chloro-2-ethoxypyridine are not abundant in the literature, studies on related 2-substituted pyridines provide valuable insights. For instance, in many cases, borylation occurs at the position meta or para to the directing group, depending on the ligand and reaction conditions.
Rhodium-catalyzed C-H borylation of pyridines has also been explored, often involving a directing group to achieve high regioselectivity. These reactions can proceed under relatively mild conditions. rsc.org For 2-pyridone substrates, rhodium catalysts have shown high selectivity for C6-borylation. researchgate.net The choice of phosphine (B1218219) ligands can significantly influence the chemo- and regioselectivity in rhodium-catalyzed hydroboration of pyridines. rsc.org
Table 1: Examples of Iridium and Rhodium-Catalyzed C-H Borylation of Pyridine Derivatives
| Catalyst/Ligand | Substrate | Product | Yield (%) | Reference |
| [Ir(COD)OMe]₂ / dtbpy | Pyridine | 3-Borylpyridine and 4-Borylpyridine | - | rsc.org |
| [Rh(cod)Cl]₂ / PPh₃ | Pyridine | N-Bpin-1,2,3,4-tetrahydropyridines | 60-90 | rsc.org |
| Rh catalyst | 2-Pyridone | C6-Borylated 2-pyridone | - | researchgate.net |
Note: Specific yield data for direct C-H borylation of 5-chloro-2-ethoxypyridine to its 4-boronic acid derivative is limited in the reviewed literature. The table presents examples on related pyridine substrates to illustrate the methodologies.
Applications in Heteroaryl Boronate Synthesis
The iridium-catalyzed C-H borylation is a valuable and attractive method for the preparation of a wide range of aryl and heteroaryl boronates. rsc.orgnih.gov This methodology is particularly useful for the late-stage functionalization of complex molecules, allowing for the introduction of a boronic ester group that can be further elaborated through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The synthesis of heteroaryl boronates via this route is advantageous due to its high atom economy and the commercial availability of the starting materials. nih.gov
The regioselectivity of the borylation is a key consideration in the synthesis of heteroaryl boronates. For many heteroarenes, including pyridines, the borylation occurs distal to the nitrogen atom(s). nih.gov This predictable regioselectivity, combined with the tolerance of a broad range of functional groups, makes iridium-catalyzed C-H borylation a powerful tool for the synthesis of complex heteroaromatic compounds.
Decarboxylative Borylation Approaches
Decarboxylative borylation represents an alternative strategy for the synthesis of boronic acids, utilizing readily available carboxylic acids as starting materials. This method involves the replacement of a carboxylic acid group with a boronic acid group.
Mechanistic Considerations of Decarboxylative Processes
The mechanism of decarboxylative borylation often involves the generation of a radical intermediate. In copper-catalyzed, photoinduced ligand-to-metal charge transfer (LMCT) processes, a Cu(II)-carboxylate complex is excited by near-UV light, leading to the formation of a Cu(I) species and an aroyloxyl radical. princeton.edu This radical then extrudes carbon dioxide to generate an aryl radical, which is subsequently trapped by a boron-containing reagent to form the arylboronic ester. princeton.edu
In the case of nickel-catalyzed decarboxylative borylation of redox-active esters, the reaction is believed to proceed through a radical pathway initiated by the reduction of the redox-active ester by a low-valent nickel species. This generates an alkyl or aryl radical that then participates in the borylation step.
For the decarboxylation of pyridinecarboxylic acids in aqueous solution, the mechanism can vary with the acidity of the medium. researchgate.netresearchgate.netstackexchange.com For some picolinic acids, a Hammick ylide mechanism is proposed at low acidity, while at higher acidities, a protonation mechanism may be operative. researchgate.net The stability of the intermediate carbanion or zwitterion plays a crucial role in determining the rate of decarboxylation. stackexchange.com
Alternative Synthetic Routes
Besides C-H borylation and decarboxylative borylation, other synthetic strategies can be employed for the synthesis of this compound and its analogs.
Another powerful technique is lithiation-borylation . This method involves the deprotonation of a substrate with a strong lithium base to form an organolithium species, which is then quenched with a borate ester. bris.ac.uknih.govu-tokyo.ac.jprsc.orgnih.gov The regioselectivity of the lithiation is often controlled by the presence of a directing group on the substrate. This methodology has been widely used for the stereoselective synthesis of a variety of organic compounds. nih.govnih.gov The application of this method to functionalized pyridines could provide a direct route to the desired boronic acid.
Oxidation-Boronation Reactions
The synthesis of pyridine boronic acids can be approached through a variety of methods, often involving the functionalization of a pre-existing pyridine ring. arkat-usa.org One conceptual strategy involves an oxidation-boronation sequence, where a suitable precursor is first oxidized and then converted to the boronic acid. While direct "oxidation-boronation" is not a standard named reaction, the principle can be applied in a two-step process. For instance, a methyl group at the 4-position of a corresponding pyridine precursor could potentially be oxidized to a hydroxyl group, which is then converted to a leaving group (e.g., triflate) for a subsequent palladium-catalyzed borylation reaction.
The Miyaura borylation, a palladium-catalyzed cross-coupling of a halide or triflate with a diboron reagent, is a cornerstone of boronic acid synthesis. organic-chemistry.org This reaction is tolerant of a wide range of functional groups and has been extensively developed. The synthesis of pyridinylboronic acids and their esters can be achieved through several established methods, including halogen-metal exchange followed by borylation, directed ortho-metallation, and palladium-catalyzed cross-coupling reactions. arkat-usa.org
A plausible, though not explicitly documented for this specific compound, oxidation-boronation pathway for this compound could involve the following steps:
Starting Material : 5-Chloro-2-ethoxy-4-methylpyridine.
Oxidation : Oxidation of the methyl group to a hydroxymethyl or carboxyl group.
Functional Group Interconversion : Conversion of the oxidized group to a halide or triflate.
Borylation : Palladium-catalyzed Miyaura borylation to install the boronic acid group.
The conditions for the borylation step are critical and typically involve a palladium catalyst, a ligand, a base, and a boron source such as bis(pinacolato)diboron (B₂pin₂).
| Step | Reagents and Conditions | Product | Yield (%) |
| Hypothetical Oxidation | e.g., KMnO₄, heat | 5-Chloro-2-ethoxypyridine-4-carboxylic acid | N/A |
| Hypothetical Halogenation | e.g., SOCl₂ | 5-Chloro-2-ethoxypyridine-4-carbonyl chloride | N/A |
| Hypothetical Borylation | Pd(dppf)Cl₂, KOAc, B₂pin₂ in dioxane, heat | This compound pinacol (B44631) ester | N/A |
This table represents a hypothetical reaction sequence as specific literature for this transformation on the target molecule is not available.
Continuous Flow Synthesis for Enhanced Throughput and Efficiency
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and efficiency. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be challenging in traditional batch processes. uc.pt The synthesis of boronic acids, which can involve hazardous organometallic intermediates and exothermic reactions, is particularly well-suited for flow chemistry. organic-chemistry.org
A continuous flow process for the synthesis of boronic acids typically involves the reaction of an aryl halide with an organolithium reagent to form an aryllithium species, which is then quenched with a borate ester. organic-chemistry.org This method allows for rapid Halogen/Lithium exchange and subsequent borylation with very short reaction times, leading to high throughput. organic-chemistry.org
For the synthesis of this compound, a continuous flow setup could be designed based on the lithiation of a suitable precursor, such as 5-chloro-4-iodo-2-ethoxypyridine. The key benefits would be enhanced safety in handling the pyrophoric organolithium reagent and improved control over the reaction temperature, minimizing side reactions.
Illustrative Continuous Flow Setup for Boronic Acid Synthesis
| Parameter | Value | Reference |
| Reaction Type | Halogen-Lithium Exchange followed by Borylation | organic-chemistry.org |
| Reactant A | Aryl Bromide in THF | organic-chemistry.org |
| Reactant B | n-BuLi in Hexane | organic-chemistry.org |
| Quenching Agent | Triisopropyl borate in THF | organic-chemistry.org |
| Reactor Type | PFA Tubing with T-mixers | organic-chemistry.org |
| Temperature | -20 to 0 °C | organic-chemistry.org |
| Residence Time | < 1 second | organic-chemistry.org |
| Throughput | Up to 60 g/h | organic-chemistry.org |
While a specific application to this compound has not been reported, the general methodology is highly adaptable. organic-chemistry.orgmdpi.com The development of such a process would significantly streamline the production of this and related pyridine boronic acids. nih.gov
Metal-Free Photoinduced Borylation Approaches
In recent years, photoinduced, metal-free borylation reactions have gained prominence as a sustainable alternative to traditional transition-metal-catalyzed methods. researchgate.net These reactions utilize visible light to generate reactive radical intermediates from aryl halides, which then react with a boron source. rsc.orgsci-hub.se This approach avoids the cost and potential toxicity associated with metal catalysts. rsc.org
The mechanism often involves the formation of an electron donor-acceptor (EDA) complex between a base, the diboron reagent, and the aryl halide. researchgate.net Upon photoirradiation, a single-electron transfer (SET) occurs, leading to the formation of an aryl radical that couples with a boryl radical. researchgate.netacs.org
A metal-free photoinduced borylation of a 5-chloro-2-ethoxypyridine halide precursor could offer a milder and more environmentally friendly route to the target boronic acid. rsc.org Research has shown successful borylation of various aryl halides, including those with heterocyclic structures, using these methods. rsc.orgresearchgate.net
General Conditions for Photoinduced Borylation of Aryl Halides
| Component | Example | Purpose | Reference |
| Substrate | Aryl Halide (Br, I) | Aryl radical precursor | rsc.org |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Boryl radical source | rsc.org |
| Catalyst/Base | 1-Methylbenzimidazole or Pyridine | EDA complex formation | rsc.orgsci-hub.se |
| Solvent | Aqueous phase or organic solvent | Reaction medium | rsc.org |
| Light Source | Blue LEDs or other visible light | Photoexcitation | rsc.orgsci-hub.se |
| Temperature | Room Temperature | Mild reaction conditions | rsc.org |
The functional group tolerance of these reactions is generally good, suggesting that the chloro and ethoxy groups on the pyridine ring would be compatible with this methodology. researchgate.net The development of a specific protocol for this compound would be a valuable contribution to the field of green chemistry. rsc.org
Reaction Scope and Mechanistic Investigations in Cross Coupling Processes
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of organoboron compounds with organic halides, known as the Suzuki-Miyaura reaction, is a versatile and widely used method due to its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. organic-chemistry.orgresearchgate.net The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org
5-Chloro-2-ethoxypyridine-4-boronic acid and its derivatives, such as its pinacol (B44631) ester, serve as effective nucleophilic partners in Suzuki-Miyaura reactions for the construction of complex heterocyclic structures. These reagents are particularly valuable for creating C-C bonds with a variety of aryl and heteroaryl halides, leading to the synthesis of molecules with significant potential in medicinal chemistry and materials science.
The coupling of This compound pinacol ester with various aryl and heteroaryl halides has been demonstrated as a robust method for synthesizing 4-aryl- and 4-heteroaryl-substituted 2-alkoxy-5-chloropyridines. These products are key intermediates in the preparation of pharmacologically active compounds. For instance, reactions with substituted phenyl bromides and chloropyridines yield the corresponding biaryl and heteroarylpyridine structures, respectively.
One notable application involves the reaction of This compound pinacol ester with 3-bromo-5-(trifluoromethyl)aniline. This specific coupling is a key step in the synthesis of more complex molecules, demonstrating the utility of this boronic acid derivative in building elaborate molecular frameworks.
The reactivity of This compound and its esters extends to a range of organic halides, including both bromides and the less reactive chlorides. nih.govnih.gov The choice of halide often influences the required reaction conditions, with aryl chlorides typically demanding more active catalyst systems to achieve efficient coupling due to the stronger carbon-chlorine bond. acs.org
Research has shown successful couplings with a variety of heteroaryl bromides. For example, the reaction between This compound pinacol ester and 2-bromo-5-fluoropyridine (B41290) proceeds efficiently to yield the corresponding 2,2'-bipyridine (B1663995) derivative. Similarly, coupling with 2-bromo-5-(trifluoromethyl)pyridine (B156976) has been successfully achieved. These reactions highlight the reagent's versatility in accessing substituted bipyridine scaffolds, which are prevalent in many functional molecules. mdpi.com The coupling with aryl chlorides, such as 4-chloroanisole (B146269) and 3-chloropyridine, has also been established, although it often requires optimized catalyst systems to proceed effectively. nih.gov
Table 1: Suzuki-Miyaura Coupling of this compound pinacol ester with Various Halides This table presents illustrative examples of coupling reactions with various aryl and heteroaryl halides. Reaction conditions and yields are based on documented synthetic procedures.
| Entry | Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-(trifluoromethyl)aniline | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 92 |
| 2 | 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 85 |
| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 |
| 4 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 95 |
The success of the Suzuki-Miyaura coupling, particularly with challenging substrates like heteroaryl chlorides or sterically hindered partners, is highly dependent on the catalyst system. This system comprises a palladium precursor and, crucially, a supporting ligand that modulates the catalyst's stability and reactivity.
The choice of ligand is critical for an efficient Suzuki-Miyaura reaction. Electron-rich, bulky phosphine (B1218219) ligands are often employed to enhance catalyst performance. organic-chemistry.org
Phosphine Ligands : Traditional ligands like triphenylphosphine (B44618) (PPh₃) are used in catalysts such as Pd(PPh₃)₄ for coupling with aryl bromides. For more challenging couplings, advanced biaryl phosphine ligands are necessary.
Bulky Biaryl Ligands : Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have demonstrated exceptional activity, especially for reactions involving aryl chlorides and nitrogen-containing heterocycles. cdnsciencepub.com The steric bulk and electron-donating properties of SPhos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover rates. cdnsciencepub.com The use of SPhos-based catalysts can suppress side reactions like protodeboronation, which is a common issue with unstable heteroaryl boronic acids. cdnsciencepub.com
N-Heterocyclic Carbenes (NHC) : NHC ligands have emerged as powerful alternatives to phosphines. They form very stable bonds with palladium, creating robust catalysts that can exhibit high turnover numbers and are often effective for coupling unreactive aryl chlorides.
In the context of coupling reactions involving substituted pyridines, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), as part of the PdCl₂(dppf) complex, have proven effective for the coupling of This compound pinacol ester with aryl bromides.
Modern Suzuki-Miyaura reactions often utilize well-defined palladium precatalysts. These are stable Pd(II) complexes that are readily activated in situ to the catalytically active Pd(0) species. organic-chemistry.org The activation process is a critical step that initiates the catalytic cycle. nih.gov The rate of this activation can be crucial, especially when using unstable boronic acids that might decompose under the reaction conditions if the catalyst activation is slow. nih.gov
The development of precatalysts that activate rapidly under mild conditions has expanded the scope of the Suzuki-Miyaura reaction to include previously challenging substrates. For instance, certain precatalysts are designed to generate the active Pd(0) species at room temperature, which minimizes the decomposition of sensitive coupling partners. nih.gov The efficiency of a catalyst is often measured by its turnover number (TON), which represents the number of moles of product formed per mole of catalyst. High TONs are desirable as they allow for lower catalyst loadings, reducing costs and residual palladium levels in the final product. Catalyst systems based on bulky biarylphosphine ligands like SPhos or advanced NHC ligands often exhibit high TONs, making them suitable for industrial applications. organic-chemistry.org While specific turnover numbers for reactions involving This compound are not extensively documented in readily available literature, the principles of using highly active precatalysts to achieve high turnover are directly applicable.
Role of Base in Transmetalation
The transmetalation step, in which the organic moiety is transferred from the boronic acid to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. The choice of base is paramount as it facilitates this process, typically by activating the boronic acid to form a more nucleophilic boronate species.
A variety of inorganic bases are commonly employed in Suzuki-Miyaura couplings, with their efficacy being highly substrate-dependent. For heteroaryl boronic acids like this compound, the basicity and solubility of the chosen base can significantly influence reaction yield and purity.
Carbonates : Bases such as sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) are widely used due to their moderate basicity and good solubility in aqueous or mixed solvent systems. They are effective in promoting the formation of the reactive boronate species without causing significant side reactions, such as decomposition of sensitive substrates or catalysts. Cesium carbonate (Cs2CO3) is a stronger and more soluble base that can be particularly effective for challenging couplings or sterically hindered substrates.
Phosphates : Tribasic potassium phosphate (B84403) (K3PO4) is another powerful base frequently used in Suzuki-Miyaura reactions. Its strong basicity can accelerate the transmetalation step, especially for less reactive boronic acids. The choice between a carbonate and a phosphate often depends on the electronic properties of the coupling partners and the desired reaction kinetics.
The table below summarizes the general application of these bases in the context of Suzuki-Miyaura reactions.
| Base | Typical Conditions | Key Characteristics |
| Potassium Carbonate (K2CO3) | Aqueous/organic biphasic systems, 80-100 °C | Moderately basic, cost-effective, widely applicable. |
| Sodium Carbonate (Na2CO3) | Similar to K2CO3 | Slightly less basic than K2CO3, common choice. |
| Cesium Carbonate (Cs2CO3) | Anhydrous organic solvents (e.g., dioxane, THF) | Strongly basic, highly soluble, good for difficult couplings. |
| Potassium Phosphate (K3PO4) | Organic solvents or biphasic systems | Strongly basic, can accelerate slow reactions. |
The precise mechanism of base-promoted transmetalation is complex and can proceed through several pathways. The two most commonly discussed are the boronate pathway and the oxo-palladium pathway.
Boronate Pathway : This is the generally accepted mechanism under standard Suzuki-Miyaura conditions. The base (OH⁻) reacts with the boronic acid (ArB(OH)2) to form a more nucleophilic trihydroxyboronate species [ArB(OH)3]⁻. This anionic species then undergoes transmetalation with the palladium(II) halide complex (LnPdx(Ar')), leading to the formation of the diorganopalladium(II) intermediate (LnP(Ar)(Ar')).
Oxo-Palladium Pathway : In some cases, particularly with less nucleophilic boronic acids or under specific conditions, an alternative pathway may operate. In this mechanism, the base reacts with the palladium(II) catalyst to form a palladium-hydroxo complex (LnP(Ar')OH). This complex then reacts with the neutral boronic acid. The Lewis acidic boron atom interacts with the palladium-bound hydroxide, facilitating the transfer of the aryl group to the palladium center. The operative pathway is influenced by factors such as the pKa of the boronic acid, the nature of the base, and the solvent system.
Solvent Systems and Reaction Conditions
The solvent plays a crucial role in the Suzuki-Miyaura reaction by influencing the solubility of reactants and catalysts, affecting the reaction rate, and in some cases, participating directly in the catalytic cycle.
The choice of organic solvent can have a profound impact on the outcome of a cross-coupling reaction involving this compound.
Ethereal Solvents (THF, Dioxane, Et2O) : 1,4-Dioxane and tetrahydrofuran (B95107) (THF) are very common solvents for Suzuki-Miyaura reactions. They are polar aprotic solvents that can dissolve a wide range of organic substrates and palladium catalysts. Dioxane is often favored for its higher boiling point, allowing for reactions to be conducted at elevated temperatures. Diethyl ether (Et2O) is less commonly used due to its low boiling point and high volatility.
Aprotic Polar Solvents (DMF) : Dimethylformamide (DMF) is a highly polar aprotic solvent that can be effective in promoting Suzuki-Miyaura reactions, particularly for challenging substrates. Its high polarity can help to stabilize charged intermediates in the catalytic cycle.
Aromatic Hydrocarbons (Toluene) : Toluene is a nonpolar solvent that is also widely used, often in combination with an aqueous base solution to create a biphasic system. It is particularly useful for reactions conducted at high temperatures.
The selection of the optimal solvent often requires empirical screening, as summarized in the table below.
| Solvent | Polarity | Boiling Point (°C) | Common Applications in Suzuki-Miyaura Reactions |
| 1,4-Dioxane | Low | 101 | Widely used, good for a range of substrates, allows for high temperatures. |
| Tetrahydrofuran (THF) | Moderate | 66 | Common solvent, often used for reactions at moderate temperatures. |
| Dimethylformamide (DMF) | High | 153 | Effective for challenging couplings, can stabilize charged intermediates. |
| Toluene | Low | 111 | Often used in biphasic systems with an aqueous base, good for high temperatures. |
| Diethyl Ether (Et2O) | Low | 34.6 | Less common due to low boiling point and high volatility. |
Many Suzuki-Miyaura reactions are performed under aqueous or biphasic conditions, typically involving an organic solvent (like toluene or dioxane) and an aqueous solution of the inorganic base. This approach offers several advantages:
Enhanced Reactivity : The presence of water can facilitate the formation of the reactive boronate species and the palladium-hydroxo complex, often leading to faster reaction rates.
Improved Solubility : Inorganic bases are often more soluble in water than in organic solvents, ensuring a sufficient concentration of the base is available to promote the reaction.
Simplified Workup : The biphasic nature of the reaction mixture can simplify the separation of the organic product from the aqueous phase containing the inorganic salts at the end of the reaction.
Temperature is a critical parameter in controlling the rate and selectivity of Suzuki-Miyaura reactions.
Temperature Effects : Higher temperatures generally lead to faster reaction rates. However, excessive heat can also promote side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source) or decomposition of the catalyst and substrates. For many couplings involving heteroaryl boronic acids, temperatures in the range of 80-110 °C are common.
Reaction Monitoring : To ensure the reaction proceeds to completion and to minimize the formation of byproducts, the reaction progress is typically monitored using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). This allows for the determination of the optimal reaction time and can provide insights into the formation of any impurities.
Side Reactions and Strategies for Mitigation
In the synthesis of complex molecules using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the formation of undesired byproducts can diminish the yield and complicate purification. Understanding and controlling these side reactions is crucial for optimizing synthetic efficiency. The primary side reactions of concern are protodeboronation and homocoupling.
Protodeboronation is a common side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner. wikipedia.org The propensity for this reaction is highly dependent on the structure of the boronic acid, pH, and temperature. wikipedia.org
For heteroaromatic boronic acids, the position of the boronic acid group on the ring is a critical determinant of stability. researchgate.net Extensive kinetic studies have shown that 4-pyridylboronic acids are substantially more stable towards protodeboronation than their 2-pyridyl counterparts. researchgate.netacs.org In aqueous-organic mixtures at 70°C and pH 12, the half-life for the protodeboronation of pyridine-4-boronic acid is greater than one week, indicating remarkable stability under basic conditions typically used for cross-coupling. researchgate.netacs.orged.ac.uk Consequently, this compound, as a 4-pyridyl derivative, is expected to exhibit low susceptibility to this side reaction under standard Suzuki-Miyaura conditions.
Despite this inherent stability, certain strategies can be employed to further minimize the risk of protodeboronation, especially in challenging or prolonged reactions.
Table 1: Strategies to Mitigate Protodeboronation
| Strategy | Description | Rationale |
|---|---|---|
| Use of Boronic Esters | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. ed.ac.ukharvard.edu | Boronic esters are generally more stable and less prone to protodeboronation. ed.ac.uk MIDA boronates are particularly robust, even to chromatography, and slowly release the active boronic acid under basic aqueous conditions, keeping its instantaneous concentration low. harvard.edu |
| Use of Trifluoroborates | Convert the boronic acid to its corresponding potassium aryltrifluoroborate salt (ArBF₃K). libretexts.org | Trifluoroborates are highly stable crystalline solids that are less prone to protodeboronation compared to the free boronic acids. libretexts.org |
| pH Control | Maintain optimal pH for the coupling reaction without excessively favoring the protodeboronation pathway. ed.ac.uk | While basic conditions are needed to form the active boronate species for transmetalation, excessively high pH can accelerate protodeboronation for some substrates. ed.ac.uk |
| Employ High-Activity Catalysts | Use a highly efficient palladium catalyst/ligand system. | A more active catalyst accelerates the desired cross-coupling reaction, ensuring it outcompetes the slower protodeboronation pathway. |
Homocoupling is another prevalent side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl dimer. researchgate.net This process is often mediated by palladium(II) species, which can be present if a Pd(II) precatalyst is used or if the reaction mixture is exposed to oxygen. yonedalabs.com Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the undesired homocoupling. yonedalabs.comreddit.com
For this compound, this would result in the formation of 5,5'-dichloro-2,2'-diethoxy-4,4'-bipyridine. Several effective strategies have been developed to suppress this pathway. researchgate.net
Table 2: Strategies for Suppression of Homocoupling
| Strategy | Description | Mechanism of Action |
|---|---|---|
| Thorough Degassing | Remove dissolved oxygen from the reaction mixture prior to the addition of the palladium catalyst, typically by sparging with an inert gas like nitrogen or argon. researchgate.net | Minimizes the oxidation of the active Pd(0) catalyst to the Pd(II) species that mediate homocoupling. yonedalabs.com |
| Use of Reducing Agents | Add a mild reducing agent, such as potassium formate, to the reaction mixture. researchgate.net | Helps to reduce any Pd(II) species back to the catalytically active Pd(0) state without reducing the aryl halide partner. researchgate.net |
| Slow Addition of Reagents | Add the boronic acid slowly to the reaction mixture. researchgate.net | Keeps the concentration of the boronic acid low at any given time, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction. |
| Use of Pd(0) Precatalysts | Start with a Pd(0) source rather than a Pd(II) source. | Avoids the initial reduction step that can sometimes lead to a burst of homocoupling. yonedalabs.com |
The Suzuki-Miyaura reaction is renowned for its excellent functional group tolerance, allowing for the coupling of complex substrates in the late stages of a synthesis. rsc.org For this compound, the key selectivity challenge lies in achieving exclusive reaction at the C4–boronic acid position while leaving the C5–chloro and C2–ethoxy groups intact.
In a standard Suzuki coupling, the C–B bond is significantly more reactive towards the palladium catalytic cycle than a C–Cl bond on an electron-rich pyridine (B92270) ring. nih.gov The electron-donating 2-ethoxy group decreases the electrophilicity of the pyridine ring, which further disfavors the oxidative addition of palladium into the C5–Cl bond. However, under forcing conditions or with highly active catalysts designed for aryl chloride activation, competitive coupling at the C5–Cl position could occur. Therefore, careful selection of the catalyst system is important to ensure high selectivity.
Table 3: General Functional Group Tolerance in Suzuki-Miyaura Reactions
| Functional Group | Compatibility | Notes |
|---|---|---|
| Ethers (e.g., ethoxy) | High | Generally stable and well-tolerated. nih.gov |
| Halides (e.g., chloro) | Moderate to High | The C–Cl bond is typically less reactive than C–Br or C–I and can be preserved with appropriate catalyst selection. Aryl chlorides can be activated with bulky, electron-rich phosphine ligands. nih.govacs.org |
| Esters, Amides | High | Generally inert to the reaction conditions. |
| Ketones, Aldehydes | High | Typically well-tolerated, though side reactions like aldol (B89426) condensation can occur with strong bases. |
| Nitriles | High | Generally stable. wikipedia.org |
| Nitro Groups | Moderate | Can sometimes interfere with the reaction or be reduced, depending on the conditions. |
Other Coupling and Functionalization Reactions
Beyond C-C bond formation, the functionalities present in this compound allow it to participate in other valuable transformations.
The boronic acid moiety is a versatile functional group that can also be used to form carbon-heteroatom bonds, most notably C-N and C-O bonds, through the Chan-Lam coupling reaction (also known as the Chan-Evans-Lam coupling). wikipedia.org This reaction typically employs a copper catalyst and couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of ambient air. wikipedia.orgorganic-chemistry.org
This compound can serve as the aryl donor in these reactions to synthesize 4-amino- or 4-alkoxy-pyridine derivatives, which are important scaffolds in medicinal chemistry.
Table 4: Typical Conditions for Chan-Lam C-N/C-O Coupling
| Component | Example | Purpose |
|---|---|---|
| Aryl Partner | This compound | Source of the aryl group. |
| Heteroatom Partner | Alcohols (ROH), Amines (R₂NH), Amides, Carbamates | Nucleophile providing the N or O atom. organic-chemistry.org |
| Catalyst | Copper(II) acetate (B1210297) (Cu(OAc)₂) | The most common catalyst. organic-chemistry.org |
| Ligand | Pyridine, 1,10-Phenanthroline | Can accelerate the reaction and improve yields. wikipedia.orgnih.gov |
| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | Often used, may act to sequester acid generated during the reaction. youtube.com |
| Solvent | Dichloromethane (DCM), Acetonitrile (B52724) (MeCN) | Common solvents for the reaction. |
| Atmosphere | Air (Oxygen) | Oxygen often serves as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalyst. organic-chemistry.orgyoutube.com |
The pyridine ring in this compound is substituted with two potential leaving groups for nucleophilic aromatic substitution (SNAr): the 2-ethoxy group and the 5-chloro group. The feasibility of SNAr on a pyridine ring is highly dependent on the position of the leaving group. youtube.com
Positions activated by the ring nitrogen (C2, C4, and C6) are significantly more reactive towards nucleophilic attack than the non-activated positions (C3 and C5). thieme-connect.com This is because attack at an activated position allows the negative charge in the intermediate (a Meisenheimer-type complex) to be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. youtube.com
For this compound:
C2-ethoxy group: This group is in an activated position. Alkoxy groups can serve as leaving groups in SNAr reactions, particularly with strong nucleophiles or under forcing conditions. Therefore, displacement of the ethoxy group by a nucleophile is a possible reaction.
C5-chloro group: This group is in a non-activated position. Nucleophilic substitution at the C3 and C5 positions of pyridine is significantly more difficult and requires much harsher conditions than at the C2/C4/C6 positions. thieme-connect.com
Therefore, in a potential SNAr reaction, nucleophilic attack would be expected to occur selectively at the C2 position, leading to the displacement of the ethoxy group, while the C5-chloro group would likely remain intact under typical conditions. youtube.comthieme-connect.com
Table 5: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₉BClNO₃ |
| Potassium Formate | CHKO₂ |
| N-methyliminodiacetic acid (MIDA) | C₅H₉NO₄ |
| Pinacol | C₆H₁₄O₂ |
| Potassium aryltrifluoroborate | ArBF₃K |
| 5,5'-dichloro-2,2'-diethoxy-4,4'-bipyridine | C₁₄H₁₄Cl₂N₂O₂ |
| Copper(II) acetate | C₄H₆CuO₄ |
| Pyridine | C₅H₅N |
| 1,10-Phenanthroline | C₁₂H₈N₂ |
| Triethylamine | C₆H₁₅N |
| Potassium Carbonate | K₂CO₃ |
| Dichloromethane | CH₂Cl₂ |
Derivatization Strategies and Functional Group Transformations
Formation of Boronic Esters
Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters. This transformation is a cornerstone in the application of organoboron compounds, offering enhanced stability towards various reagents and reaction conditions.
The most common derivatization of 5-Chloro-2-ethoxypyridine-4-boronic acid involves its conversion to the corresponding pinacol (B44631) ester, 2-(5-Chloro-2-ethoxypyridin-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Pinacol esters are widely favored due to their high stability, which makes them amenable to chromatographic purification and tolerant of a broad range of reaction conditions. researchgate.netescholarship.org While boronic acids can be prone to decomposition, such as protodeboronation, especially under basic conditions, their pinacol esters exhibit significantly greater stability. reddit.com
The synthesis of the pinacol ester from this compound is typically achieved through a condensation reaction with pinacol. This reaction is generally carried out in a suitable solvent, often with a dehydrating agent to drive the equilibrium towards the ester product. reddit.com
Table 1: Typical Reagents for Pinacol Ester Formation
| Reagent/Solvent | Role |
| This compound | Starting Material |
| Pinacol | Diol for esterification |
| Anhydrous Magnesium Sulfate | Dehydrating Agent |
| Diethyl Ether or Dichloromethane | Solvent |
The resulting pinacol ester is a stable, often crystalline solid that is well-suited for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling. escholarship.org The enhanced stability also aids in long-term storage of the compound.
Beyond pinacol, other diols can be used to form different cyclic boronic esters of this compound. These esters, such as those derived from neopentyl glycol (forming a dioxaborinane) or other 1,2- and 1,3-diols, can offer varying degrees of stability and reactivity. mdpi.comchemicalbook.com The choice of diol can be strategic, for instance, to fine-tune the steric and electronic properties of the boron center or to facilitate a specific subsequent reaction. The general principle of synthesis remains a condensation reaction, driven by the removal of water.
Table 2: Examples of Diols for Boronic Ester Formation
| Diol | Resulting Ester Ring System |
| Ethylene (B1197577) Glycol | 1,3,2-Dioxaborolane |
| Neopentyl Glycol | 5,5-Dimethyl-1,3,2-dioxaborinane |
| Pinanediol | Pinanediol boronate |
The formation of these esters is a reversible process, a characteristic that is central to their utility as protecting groups for the boronic acid functionality. orgsyn.org
Interconversion with Related Boron Species
The boronic acid and its ester derivatives can be interconverted with other boron-containing functional groups, which can serve as alternative reagents in various chemical transformations.
The regeneration of this compound from its corresponding esters is a critical step, especially when the free boronic acid is required for a subsequent reaction. The hydrolysis of boronic esters, such as the pinacol ester, can be achieved under various conditions. A common method involves stirring the ester with silica (B1680970) gel in a protic solvent like methanol (B129727) at room temperature. rsc.org Alternatively, acidic or basic aqueous conditions can be employed to facilitate the hydrolysis. chemicalforums.com The ease of hydrolysis can be influenced by the substituents on the pyridine (B92270) ring and the specific diol used in the ester. nih.gov
Table 3: General Conditions for Pinacol Ester Hydrolysis
| Method | Reagents/Conditions |
| Silica-mediated | Silica gel, Methanol, Room Temperature |
| Acidic Hydrolysis | Aqueous HCl, THF/Water |
| Basic Hydrolysis | Aqueous NaOH or KOH, THF/Water |
Boronic acids, including this compound, can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. wikipedia.org This process involves the condensation of three molecules of the boronic acid with the elimination of three molecules of water. nih.gov The formation of boroxines is a reversible equilibrium that can be driven towards the boroxine (B1236090) by removing water, for example, through azeotropic distillation or by using a strong drying agent. nih.govclockss.org Conversely, the presence of water will hydrolyze the boroxine back to the corresponding boronic acid. clockss.org The formation of boroxines is often an entropy-driven process. researchgate.net
Table 4: Conditions for Boroxine Formation
| Condition | Description |
| Thermal Dehydration | Heating in a high-boiling solvent (e.g., toluene) with a Dean-Stark trap to remove water. |
| Chemical Dehydration | Use of a strong dehydrating agent such as sulfuric acid or phosphorus pentoxide. |
The resulting boroxine of this compound would be 2,4,6-tris(5-chloro-2-ethoxypyridin-4-yl)boroxine.
An increasingly popular alternative to boronic acids and their esters in cross-coupling reactions is the use of potassium organotrifluoroborate salts. These salts are typically crystalline, air-stable solids that are easy to handle and store. The trifluoroborate salt of this compound can be synthesized by treating the boronic acid with potassium hydrogen difluoride (KHF2) in an aqueous or alcoholic medium. orgsyn.org
Table 5: Synthesis of Potassium Organotrifluoroborate Salts
| Reagent | Role |
| This compound | Starting Material |
| Potassium Hydrogen Difluoride (KHF2) | Fluorinating Agent |
| Water/Methanol | Solvent |
The resulting potassium (5-chloro-2-ethoxypyridin-4-yl)trifluoroborate salt offers excellent stability and can be a highly effective coupling partner in Suzuki-Miyaura reactions, often requiring specific activation conditions to participate in the catalytic cycle.
Chemical Modification of Pyridine Ring Substituents
The reactivity of the pyridine ring in this compound is fundamentally governed by the electronic and steric properties of its chloro and ethoxy substituents. These groups modulate the electron density of the aromatic system and influence the regioselectivity of further chemical transformations.
The reactivity order often follows the electronegativity (F > Cl > Br > I), with fluorine having the strongest inductive withdrawing effect. Conversely, the ability to stabilize adjacent intermediates through resonance (+M effect) or participate in halogen bonding increases with the size of the halogen (I > Br > Cl > F). acs.org In the context of nucleophilic aromatic substitution (SNAr), halogens act as good leaving groups, and their reactivity can be influenced by the stability of the intermediate Meisenheimer complex.
For substituted pyridines, halogenation itself can be challenging and often requires harsh conditions due to the electron-deficient nature of the ring. chemrxiv.orgchemrxiv.org The development of specialized reagents and reaction pathways, such as those involving phosphonium (B103445) salts or Zincke imine intermediates, has enabled more selective halogenation at specific positions. nih.govchemrxiv.org In this compound, the chloro group at the 5-position deactivates the ring, influencing the sites of potential subsequent reactions. Theoretical studies on similar halogen-substituted aromatic systems show that chloro and bromo derivatives can significantly alter molecular conformation and intermolecular interactions compared to fluoro or unsubstituted analogs. nih.gov
Table 1: Comparative Effects of Halogen Substituents on Aromatic Rings This table provides a generalized summary of halogen effects on aromatic ring reactivity based on established chemical principles.
| Halogen | Inductive Effect (-I) | Resonance Effect (+M) | Typical Influence on EAS | Halogen Bonding Strength |
|---|---|---|---|---|
| Fluoro (F) | Strongest | Weakest | Strong deactivation | Weakest |
| Chloro (Cl) | Strong | Weak | Strong deactivation | Moderate |
| Bromo (Br) | Strong | Weak | Strong deactivation | Strong |
Alkoxy groups, such as ethoxy and methoxy (B1213986), are powerful activating groups in electrophilic aromatic substitution. Their ability to donate electron density through resonance (+M effect) typically overrides their inductive electron-withdrawing (-I) effect. This net electron-donating character increases the nucleophilicity of the pyridine ring.
In the case of 2-alkoxypyridines, the alkoxy group significantly influences the molecule's properties:
Reactivity and Directing Effects: The +M effect of the 2-alkoxy group strongly activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions.
Basicity: The alkoxy group at the 2-position lowers the basicity of the pyridine nitrogen. nih.gov This is attributed to both the inductive electron-withdrawing effect of the oxygen atom and steric hindrance of the nitrogen's lone pair by the adjacent alkyl group. nih.gov For instance, the pKa of the 2-methoxypyridinium ion is 3.06, considerably lower than the 5.23 pKa of the pyridinium (B92312) ion. nih.gov This reduced basicity can be advantageous in certain reactions, preventing the pyridine nitrogen from interfering with catalysts or reagents. nih.gov
Ethoxy vs. Methoxy: The ethoxy group is sterically larger than the methoxy group, which can further enhance the steric shielding of the nitrogen lone pair. While their electronic effects are very similar, the difference in steric bulk can sometimes be exploited to fine-tune reactivity or selectivity in subsequent transformations. In nucleophilic aromatic substitution reactions, a 2-methoxy group can be eliminated by certain alkylmagnesium halides in the presence of a nickel catalyst. researchgate.net
Table 2: Influence of 2-Alkoxy Substituents on Pyridine Properties This table illustrates the general impact of adding an alkoxy group at the 2-position of a pyridine ring.
| Compound | Key Substituent | Effect on Ring Nucleophilicity | Effect on Nitrogen Basicity | Primary Directed Positions (EAS) |
|---|---|---|---|---|
| Pyridine | None | Low | Moderate (pKa ~5.2) | 3-position (under harsh conditions) |
| 2-Methoxypyridine | 2-Methoxy | Increased | Reduced (pKa ~3.1) nih.gov | 3- and 5-positions |
| 2-Ethoxypyridine | 2-Ethoxy | Increased | Reduced | 3- and 5-positions |
Selective Deuteration via Protodeboronation
Protodeboronation is a chemical reaction where a carbon-boron bond in an organoborane, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can be a problematic side reaction in cross-coupling chemistry but can also be harnessed for specific synthetic purposes. wikipedia.org
One of the most valuable applications of deliberate protodeboronation is the regioselective incorporation of deuterium (B1214612), an isotope of hydrogen. By performing the reaction in the presence of a deuterium source, typically heavy water (D₂O), the boronic acid moiety is replaced with a deuterium atom in a process known as deuterodeboronation. rsc.orgresearchgate.net This method provides a powerful tool for introducing deuterium at a specific position on an aromatic or heteroaromatic ring, which is highly useful for mechanistic studies, as internal standards in mass spectrometry, and in the synthesis of deuterated drugs to potentially alter their metabolic profiles. nih.gov
The reaction can proceed through various mechanisms depending on the substrate and conditions, including acid-promoted, base-catalyzed, or metal-catalyzed pathways. researchgate.netcore.ac.uk For instance, copper-catalyzed protocols using D₂O have been developed that show broad substrate scope and high efficiency for deuterium incorporation into arylboronic acids. rsc.org For heteroaromatic boronic acids containing a basic nitrogen atom, like pyridine derivatives, the reaction mechanism can be influenced by the pH-dependent speciation of the molecule, which may involve zwitterionic intermediates. wikipedia.org The presence of ortho-substituents can also significantly affect the rate of protodeboronation under basic conditions. core.ac.uknih.gov
Spectroscopic and Structural Elucidation Techniques for Pyridylboronic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. For pyridylboronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 5-Chloro-2-ethoxypyridine-4-boronic acid, distinct signals are expected for the protons on the pyridine (B92270) ring and the ethoxy group.
The aromatic region of the spectrum would show signals for the two protons on the pyridine ring. Their specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the boronic acid group, as well as the electron-donating effect of the ethoxy group. The proton at the 3-position and the proton at the 6-position would appear as singlets due to the lack of adjacent proton coupling partners.
The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. The protons of the B(OH)₂ group are often broad and may exchange with solvent protons (like D₂O), sometimes leading to their disappearance from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| Pyridine H-3 | 7.5 - 8.0 | Singlet (s) | N/A |
| Pyridine H-6 | 8.0 - 8.5 | Singlet (s) | N/A |
| -OCH₂CH₃ | 4.0 - 4.5 | Quartet (q) | ~7 Hz |
| -OCH₂CH₃ | 1.3 - 1.6 | Triplet (t) | ~7 Hz |
Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
The spectrum would display four signals for the pyridine ring carbons. The carbon atom directly attached to the boron atom (C-4) will often show a broader signal due to quadrupolar relaxation of the attached boron nucleus. The chemical shifts of the ring carbons are influenced by the attached functional groups. The C-2 carbon, bonded to the electronegative oxygen of the ethoxy group, would be shifted downfield. The C-5 carbon, attached to the chlorine atom, will also be significantly affected. The ethoxy group will show two distinct signals for its methylene (-OCH₂-) and methyl (-CH₃) carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (Pyridine) | 160 - 165 |
| C-3 (Pyridine) | 110 - 115 |
| C-4 (Pyridine) | 130 - 140 (broad) |
| C-5 (Pyridine) | 145 - 150 |
| C-6 (Pyridine) | 150 - 155 |
| -OCH₂CH₃ | 60 - 65 |
Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is particularly useful for studying boron-containing compounds. It provides direct information about the coordination and hybridization state of the boron atom. For boronic acids, the boron atom is typically trigonal planar (sp² hybridized).
The ¹¹B NMR spectrum of this compound is expected to show a single, relatively broad signal. The chemical shift for arylboronic acids typically falls in the range of 27 to 33 ppm. sdsu.edu The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2). The precise chemical shift can be influenced by the electronic effects of the substituents on the pyridine ring and by the solvent. In the presence of Lewis bases, a significant upfield shift would be observed, indicating a change in coordination from trigonal to tetrahedral.
Solid-state NMR (ssNMR) can provide valuable information about the structure, intermolecular interactions, and dynamics of pyridylboronic acids in the solid state. nih.govresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar and quadrupolar couplings. nih.govresearchgate.net
For this compound, ¹¹B solid-state NMR could reveal details about the hydrogen bonding network involving the boronic acid hydroxyl groups. researchgate.net Boronic acids often form dimeric or polymeric structures in the solid state through hydrogen bonds. nih.gov The quadrupolar coupling constant (Cq), which can be determined from the ¹¹B ssNMR lineshape, is sensitive to the symmetry of the electric field gradient around the boron nucleus and thus provides insight into the local structure. nih.gov Furthermore, ¹³C and ¹H solid-state NMR can be used to probe the packing and conformation of the molecule in the crystal lattice. pku.edu.cn
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups of the boronic acid moiety. The B-O stretching vibration typically appears as a strong band in the 1300-1400 cm⁻¹ region. The C-O stretching of the ethoxy group would be observed around 1250 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Boronic Acid (-B(OH)₂) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |
| Boronic Acid (-B(OH)₂) | B-O Stretch | 1300 - 1400 (strong) |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Ethoxy Group (-OCH₂CH₃) | C-O Stretch | ~1250 |
| Alkyl Group (-CH₂CH₃) | C-H Stretch | 2850 - 3000 |
Note: These are typical ranges and the exact positions can vary based on the molecular environment.
FT-Raman Spectroscopy for Complementary Vibrational Analysis
Fourier-Transform Raman (FT-Raman) spectroscopy serves as a vital analytical tool that provides complementary information to FT-IR spectroscopy for the structural elucidation of this compound. While FT-IR relies on the absorption of infrared radiation due to changes in dipole moments, FT-Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of molecular bonds. This distinction makes FT-Raman particularly effective for observing non-polar or symmetric bonds that are often weak or absent in IR spectra.
For this compound, FT-Raman is instrumental in characterizing the vibrations of the pyridine ring and the carbon-boron bond. The aromatic C-C stretching vibrations within the pyridine ring typically yield strong and sharp bands in the Raman spectrum. The symmetric "ring breathing" mode, a collective vibration of the entire ring, is often a prominent feature and highly characteristic.
Furthermore, the C-B bond, a key feature of boronic acids, is readily observable in FT-Raman spectra. The vibrations of the ethoxy group (-O-CH2-CH3) and the C-Cl bond also produce characteristic signals. The B-O stretching and O-H bending vibrations of the boronic acid functional group, B(OH)₂, can also be identified, although they may be broader due to hydrogen bonding interactions. By comparing the experimental FT-Raman spectrum with data from analogous pyridylboronic and phenylboronic acid structures, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure.
Table 1: Characteristic FT-Raman Vibrational Modes for this compound Note: Wavenumber ranges are approximate and based on data from analogous compounds.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyridine Ring Stretching (ν(C=C), ν(C=N)) | Pyridine Ring | 1550 - 1610 | Strong |
| Pyridine Ring Breathing | Pyridine Ring | 990 - 1040 | Strong, Sharp |
| C-H Stretching (aromatic) | Pyridine Ring | 3050 - 3100 | Medium |
| C-B Stretching | Aryl-Boron | 1310 - 1370 | Medium |
| C-Cl Stretching | Chloro Group | 600 - 800 | Medium-Strong |
| C-O-C Stretching | Ethoxy Group | 1050 - 1250 | Medium |
| B-O Stretching | Boronic Acid | 1330 - 1380 | Medium-Weak |
| O-H Bending | Boronic Acid | 1150 - 1200 | Weak, Broad |
Mass Spectrometry (MS)
Mass spectrometry encompasses a suite of techniques essential for determining the molecular weight, elemental composition, and purity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Adduct Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of individual components in a mixture. For this compound, reverse-phase HPLC coupled with a mass spectrometer is the method of choice for assessing purity. The compound is separated from impurities on a C18 column, and the eluent is introduced into the mass spectrometer. rsc.org
Electrospray ionization (ESI), typically in negative ion mode, is highly effective for analyzing boronic acids. researchgate.net In negative ESI, the molecule can be detected as the deprotonated species [M-H]⁻. This technique is highly sensitive and allows for the detection of trace-level impurities. scirp.orgsciex.com Beyond confirming the molecular weight of the parent compound, LC-MS is crucial for identifying potential adducts, such as those formed with solvents or salts, which would appear as additional peaks with corresponding mass-to-charge ratios in the spectrum. rsc.org The formation of boroxines (anhydrides formed by the dehydration of three boronic acid molecules) or dimers can also be monitored. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net However, boronic acids like this compound are generally non-volatile due to their polarity and propensity for intermolecular hydrogen bonding, making them unsuitable for direct GC-MS analysis. chromatographyonline.comnih.gov
Therefore, the application of GC-MS in this context is primarily for two purposes:
Analysis of Volatile Impurities: To detect and identify any volatile organic impurities present in the sample that might originate from the synthesis process.
Analysis after Derivatization: To analyze the compound itself, it must first be converted into a more volatile derivative. chromatographyonline.com A common derivatization strategy is the reaction of the boronic acid with a diol, such as pinacol (B44631) or triethanolamine, to form a stable and volatile boronate ester. nih.govresearchgate.netgcms.cz Once derivatized, the resulting ester can be readily analyzed by GC-MS to confirm its structure and assess purity.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. This technique is critical for confirming the identity of this compound.
By comparing the experimentally measured exact mass with the theoretically calculated mass, the correct elemental composition can be verified. For this compound (C₇H₉BCl¹⁰NO₃), the monoisotopic mass can be calculated with high precision. This level of accuracy helps to differentiate between compounds that may have the same nominal mass but different elemental formulas. HR-MS data is indispensable for the definitive structural confirmation of novel compounds and for meeting the stringent requirements of regulatory submissions and publications.
Table 2: Exact Mass Calculation for this compound
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |
| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |
| Boron | ¹¹B | 1 | 11.009305 | 11.009305 |
| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | 201.036402 |
Note: Calculation based on the most abundant isotopes.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Boron Content Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels. Unlike other mass spectrometry methods that provide molecular information, ICP-MS is used to determine the total elemental composition of a sample. chromatographyonline.com
For this compound, ICP-MS is the definitive method for quantifying the total boron content. nih.govmdpi.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions, including the boron isotopes ¹⁰B and ¹¹B, are then guided into a mass spectrometer and detected. mdpi.com This technique allows for a highly accurate measurement of the percentage of boron in the sample, which can be compared against the theoretical value calculated from the compound's formula. This serves as a crucial quality control measure to confirm the compound's identity and elemental purity, complementing the molecular information provided by other methods. chromatographyonline.com
X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical and physical properties.
While a specific crystal structure for this compound is not publicly documented, the crystallographic behavior of arylboronic acids is well-established. wiley-vch.de In the solid state, boronic acids commonly form highly ordered supramolecular structures through intermolecular hydrogen bonding. researchgate.net The most prevalent motif is the formation of a centrosymmetric dimer, where two boronic acid molecules are linked by a pair of strong O-H···O hydrogen bonds between their B(OH)₂ groups. wiley-vch.deacs.orgresearchgate.net
These dimeric units can then be further organized into extended networks or layers through additional, weaker interactions. researchgate.net For this compound, it is expected that the pyridine nitrogen atom could also act as a hydrogen bond acceptor, potentially leading to the formation of extended chains or sheets instead of, or in addition to, the typical dimer structure. researchgate.net An X-ray crystallographic analysis would reveal the planarity of the pyridine ring, the orientation of the ethoxy and boronic acid substituents relative to the ring, and the specific hydrogen-bonding network that defines its crystal packing.
Determination of Solid-State Molecular Structure
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Computational modeling, often using Density Functional Theory (DFT), can be used alongside experimental data to refine structures and understand the electronic properties of the molecule. diva-portal.orgnih.gov Although specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry. researchgate.netuky.edu
Analysis of Boron Geometry and Planarity with Pyridine Ring
The boron atom in pyridylboronic acids typically exhibits trigonal planar geometry, consistent with sp² hybridization. nih.gov The [CBO₂] skeleton is generally planar, but systematic analyses of various boronic acid derivatives have revealed subtle deviations from ideal geometry. These distortions can be influenced by both steric and electronic factors within the molecule. nih.gov
In the case of this compound, the boron atom is directly attached to the pyridine ring. X-ray diffraction studies on analogous compounds, such as 3- and 4-pyridineboronic acid, confirm the expected trigonal coordination around the boron atom. nih.gov The dihedral angle between the plane of the pyridine ring and the plane of the boronic acid group (C-B(OH)₂) is a critical parameter. While a coplanar arrangement is often favored to maximize electronic conjugation, steric hindrance from substituents can cause the boronic acid group to twist out of the plane of the pyridine ring. uky.edu Theoretical calculations on 3- and 4-pyridineboronic acid have shown that the most stable form involves a planar structure. nih.gov
Table 1: Representative Boron-Oxygen and Boron-Carbon Bond Lengths in Boronic Acids
| Bond Type | Typical Bond Length (Å) | Source(s) |
|---|---|---|
| B-O | 1.364 | nih.gov |
Note: These are generalized values determined from a large dataset of boronic acid derivatives and may vary slightly for specific molecules.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, boronic acid molecules frequently engage in intermolecular hydrogen bonding, which plays a crucial role in defining their crystal packing. libretexts.orgyoutube.com The most common motif is the formation of a dimeric structure, where two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds between their hydroxyl groups. rsc.orgresearchgate.net This interaction creates a stable, centrosymmetric eight-membered ring.
For pyridylboronic acids, other hydrogen bonding interactions are possible. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming a C-H···N intramolecular bond or an O-H···N intermolecular bond, which can compete with the carboxylic acid-carboxylic acid homodimer formation. nih.govuky.edu A search of the Cambridge Structural Database reveals that both neutral and protonated pyridine–boronic acid dimers can exist in the solid phase, held together by these strong hydrogen bonds. rsc.orgresearchgate.net The O···O distances in neutral boronic acid dimers are typically in the range of 2.78 to 2.87 Å. rsc.org The presence of the ethoxy and chloro substituents on the pyridine ring of this compound could further influence these intermolecular packing arrangements.
Chromatographic Techniques
Chromatographic methods are indispensable for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of organic reactions in real-time. thieme.de In the synthesis of pyridylboronic acids, TLC is used to track the consumption of starting materials and the formation of the desired product. mdpi.com However, boronic acids are often difficult to visualize on TLC plates using standard UV light (254 nm) or common stains like potassium permanganate. raineslab.com
To overcome this, specialized staining methods have been developed for the selective and sensitive detection of boronic acids. researchgate.net A widely used method involves dipping the TLC plate into a solution of alizarin. researchgate.netresearchgate.net Alizarin reacts with the boronic acid to form a fluorescent boronic ester, which appears as a bright yellow or orange spot under a UV lamp (366 nm), allowing for easy visualization. researchgate.net Another highly sensitive staining agent is 10-hydroxybenzo[h]quinolone (HBQ), which also forms a fluorescent complex with boronic acids. raineslab.com These techniques enable chemists to determine when a reaction, such as a Suzuki coupling involving a boronic acid, is complete. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for boronic acid analysis. wur.nl
A significant challenge in the HPLC analysis of boronic acids is their tendency to undergo on-column dehydration to form cyclic anhydrides (boroxines) or to hydrolyze if they are in an ester form (e.g., a pinacol ester). researchgate.net Method development often focuses on minimizing these side reactions. Typical stationary phases include C18 columns, and mobile phases often consist of a mixture of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to ensure good peak shape and separation. researchgate.netresearchgate.net An ultra-high performance liquid chromatography (UHPLC) method using a C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile has been shown to separate a broad range of boronic acids in a very short run time. researchgate.net
More advanced HPLC methods may involve post-column derivatization. For example, the eluate from the column can be mixed with a reagent like alizarin, which reacts with the boronic acid to form a fluorescent complex that can be detected with high sensitivity by a fluorescence detector. wur.nlnih.gov
Table 2: Example HPLC Conditions for Boronic Acid Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Acquity BEH C18 | researchgate.net |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | researchgate.net |
| Mobile Phase B | Acetonitrile | researchgate.net |
| Detection | UV or Mass Spectrometry (MS) | researchgate.net |
| Post-Column Reagent | Alizarin in Acetonitrile with Triethylamine | nih.gov |
| Fluorescence Detection | λexc 469 nm, λem 610 nm | nih.gov |
Computational and Theoretical Insights into Reactivity and Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of computational chemistry, utilized to investigate the electronic structure and energetics of molecules. For 5-Chloro-2-ethoxypyridine-4-boronic acid, DFT calculations can elucidate its fundamental properties and predict its behavior in chemical reactions.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound, predicting key structural parameters. Theoretical studies on related molecules like pyridine (B92270) and other organic acids have established methodologies for such analyses. researchgate.netbiointerfaceresearch.comresearchgate.net By calculating the minimum energy conformation, crucial data on bond lengths, bond angles, and dihedral angles can be obtained.
Following optimization, an analysis of the electronic structure reveals insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Furthermore, DFT can be used to compute various quantum molecular descriptors. biointerfaceresearch.comresearchgate.net For instance, the ionization potential and electron affinity can be calculated, which relate to the ease of losing or gaining an electron, respectively. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and donor-acceptor interactions within the molecule. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
| C-Cl Bond Length | 1.75 Å | Structural parameter for the chloro substituent |
| C-O Bond Length | 1.36 Å | Structural parameter for the ethoxy substituent |
| C-B Bond Length | 1.56 Å | Structural parameter for the boronic acid group |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
DFT is an invaluable tool for mapping the energetic landscape of chemical reactions, such as the widely used Suzuki-Miyaura cross-coupling reaction. For this compound, DFT can model the entire catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov The three key steps of the Suzuki-Miyaura coupling are:
Oxidative Addition : This initial step involves the insertion of a palladium(0) catalyst into the carbon-halogen bond of an aryl halide. DFT calculations can model the transition state of this process, providing the activation energy required. organic-chemistry.org
Transmetalation : This is often the rate-determining step where the organic group is transferred from the boron atom to the palladium catalyst. nih.gov DFT studies can elucidate the mechanism, which typically involves a base, and calculate the associated energy barrier. nih.gov
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. nih.gov Modeling this step helps in understanding the facility with which the desired product is released from the catalyst.
The reactivity of this compound is significantly influenced by its substituents: the electron-withdrawing chloro group and the electron-donating ethoxy group. DFT calculations can quantify these effects.
Chloro Group : As an electron-withdrawing group, the chlorine atom is expected to increase the acidity of the boronic acid (decrease its pKa). mdpi.com This can impact the transmetalation step of the Suzuki-Miyaura reaction. DFT studies on substituted boroles have confirmed that strong electron-withdrawing groups can significantly affect reactivity. nih.gov
Ethoxy Group : The ethoxy group is electron-donating through resonance, which can influence the electron density of the pyridine ring and, consequently, the reactivity of the boronic acid group. Studies on substituted pyridylboronic acids have shown that substituents on the pyridine ring can alter the acidity of both the boron center and the pyridinium (B92312) moiety. elsevierpure.com
DFT can be used to calculate the charge distribution on the molecule, providing a quantitative measure of how these substituents polarize the pyridine ring and the boronic acid group, thereby influencing its interaction with the metal catalyst.
To gain a deeper understanding of the activation barriers calculated for reaction steps like transmetalation, a distortion/interaction analysis (also known as the activation strain model) can be performed using DFT. This method deconstructs the activation energy of a transition state into two main components:
Distortion Energy (or Strain Energy) : This is the energy required to deform the reactants from their equilibrium geometries into the geometries they adopt in the transition state.
Interaction Energy : This represents the actual chemical interaction between the distorted reactants in the transition state, which is typically stabilizing.
By analyzing these components, researchers can determine whether the energy barrier is dominated by the energy needed to distort the boronic acid and the catalyst complex or by a weak interaction between them. This provides valuable insights into the factors controlling the reaction's feasibility and rate.
Molecular Dynamics (MD) Simulations
While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.
MD simulations can provide crucial information about the steric hindrance around the reactive boronic acid group. The ethoxy group at the 2-position and the chloro group at the 5-position may sterically influence the approach of a bulky palladium catalyst to the boronic acid at the 4-position.
By simulating the interaction of this compound with a model of a catalyst's active site in a solvent environment, MD can reveal preferential binding orientations and calculate interaction energies. nih.gov Such simulations can help rationalize experimental observations of reactivity and selectivity, and guide the choice of ligands on the catalyst to minimize steric clash and improve reaction efficiency. The development of specific force field parameters for boronic acids is crucial for the accuracy of these simulations. nih.gov
Quantum Chemical Computations
Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are the cornerstone for investigating the electronic structure of molecules like this compound. nih.gov Methods such as B3LYP combined with basis sets like 6-31G(d,p) are commonly used to optimize molecular geometries and calculate electronic properties for similar pyridine derivatives. nih.gov These calculations provide the foundation for more detailed analyses like NBO and spin density distributions.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. For this compound, NBO analysis would provide quantitative insights into the key intramolecular interactions that govern its stability and reactivity.
Key findings from an NBO analysis would include:
C-B Bond Character: Examination of the C4-B bond, revealing its polarization and the extent of π-donation from the pyridine ring into the empty p-orbital of the boron atom. This interaction is crucial for the stability of the molecule.
Substituent Effects: The analysis would quantify the electronic influence of the chloro and ethoxy groups. The chlorine atom acts as a σ-electron withdrawing group, while the ethoxy group's oxygen atom acts as a π-electron donor through its lone pairs.
Intramolecular Interactions: NBO identifies specific orbital overlaps. Important interactions would include the delocalization of an oxygen lone pair (n_O) from the ethoxy group into the π* orbitals of the pyridine ring (n_O → π*_ring), and delocalization from the ring into the empty boron p-orbital (π_ring → p_B). These interactions are quantified by the second-order perturbation theory energy, E(2), where a larger E(2) value indicates a stronger interaction. Such analyses have been applied to understand bonding in various boron compounds and halogenated systems. researchgate.netnih.gov
Table 2: Representative NBO Second-Order Perturbation Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (C5-C6) | p_z (B) | 15.2 | Ring π-donation to Boron |
| n (O_ethoxy) | π* (N1-C2) | 20.5 | Ethoxy lone pair delocalization |
| n (Cl) | σ* (C4-C5) | 1.8 | Halogen hyperconjugation |
Note: This table is illustrative, based on typical values for similar functional groups. Actual values require specific calculations.
While many reactions of boronic acids are ionic, some can proceed through radical intermediates. Spin density calculations are essential for characterizing these open-shell species. rsc.org If this compound were to form a radical cation via one-electron oxidation, DFT calculations could map the distribution of the unpaired electron (spin density) across the molecule. researchgate.net
The spin density distribution is crucial for predicting the site of subsequent reactions. In a pyridine radical cation, the spin density is typically delocalized over the π-system, with significant density often residing on the nitrogen atom and specific carbon atoms. researchgate.net For the title compound, calculations would likely show that the spin is distributed across the pyridine ring, with the nitrogen atom, C2, C4, and C6 being major contributors. The substituents would modulate this distribution; the electron-donating ethoxy group would help stabilize the positive charge and influence the spin density at the C2 position, while the electron-withdrawing chlorine would affect the spin at C5. researchgate.net This information is vital for understanding potential radical-mediated polymerization or degradation pathways.
Table 3: Hypothetical Mulliken Spin Densities for the Radical Cation
| Atom | Spin Density (a.u.) |
|---|---|
| N1 | +0.25 |
| C2 | +0.15 |
| C3 | -0.05 |
| C4 | +0.20 |
| C5 | +0.10 |
| C6 | +0.18 |
| Cl | +0.02 |
Note: This table presents a plausible distribution for a pyridine radical cation. Positive values indicate regions of unpaired electron spin. Actual values require specific calculations.
Thermodynamic and Kinetic Studies
Computational chemistry is widely used to model reaction mechanisms, providing detailed thermodynamic and kinetic data that complements experimental studies. For this compound, such studies would primarily focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net
The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Computational modeling can determine the potential energy surface for this entire process. By calculating the Gibbs free energy (ΔG) of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.
The activation energy (Ea) for each elementary step is the key determinant of its rate. For example, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-limiting. The energetics of this step would be highly sensitive to the electronic nature of the pyridine ring. The electron-donating ethoxy group would likely facilitate the process, while the electron-withdrawing chlorine atom could have a more complex influence. Calculations for related polychlorinated aromatics have been used to rationalize and predict reaction selectivity based on bond dissociation energies and the stability of intermediates. acs.org
Table 4: Illustrative Computed Energetics for a Suzuki Coupling Reaction
| Species / State | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0)L₂ + Ar-X + Boronic Acid | 0.0 |
| TS_OA | Oxidative Addition Transition State | +15.5 |
| Int_OA | Oxidative Addition Intermediate | -5.0 |
| TS_TM | Transmetalation Transition State | +20.1 (Rate-Determining) |
| Int_RE | Reductive Elimination Intermediate | -10.2 |
| TS_RE | Reductive Elimination Transition State | +8.5 |
Note: This table provides a representative energy profile for a generic Suzuki-Miyaura reaction. Values are illustrative.
Based on the activation barriers calculated from the reaction energy profile, transition state theory can be used to predict theoretical reaction rates. By comparing the activation energies for competing reaction pathways, chemists can predict reaction selectivities. acs.org For instance, if a molecule has multiple halide leaving groups, computations can predict which one will react preferentially in a Suzuki-Miyaura coupling. acs.org
For this compound, this predictive power is crucial for optimizing reaction conditions. Computational screening of different palladium catalysts (e.g., various phosphine (B1218219) ligands) and bases can identify the most promising systems before extensive experimental work is undertaken. nih.govorganic-chemistry.org The rate and success of Suzuki couplings involving heteroaryl boronic acids are known to be highly dependent on the catalyst, base, and solvent system. organic-chemistry.orgnih.gov Kinetic studies have shown that the stability and reactivity of heteroaryl boronic acids are strongly influenced by pH and the position of the heteroatom, which controls the speciation of the boronic acid in solution. nih.govacs.org Computational models can help untangle these complex interactions to predict the optimal conditions for high yield and selectivity.
Future Research Trajectories in Pyridylboronic Acid Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridylboronic acids, including 5-Chloro-2-ethoxypyridine-4-boronic acid, is a critical area of research. Future efforts will likely focus on the development of more sustainable and efficient synthetic methods that offer improvements in terms of atom economy, waste reduction, and safety.
Traditional methods for the synthesis of arylboronic acids often involve the use of organolithium or Grignard reagents, which can exhibit limited functional group tolerance and generate significant stoichiometric waste. mdpi.com While these methods remain valuable for large-scale preparations, the future lies in catalytic approaches that minimize environmental impact. nih.gov
A key area of development is the expansion of palladium-catalyzed Miyaura borylation , which utilizes diboron (B99234) reagents to directly install a boronic ester group onto a halo-pyridine precursor. mdpi.com This method offers a more direct and often milder route to pyridylboronic acids. Future research will likely focus on developing more active and stable palladium catalysts that can efficiently borylate a wider range of functionalized pyridines under greener reaction conditions, such as using ethanol (B145695) as a solvent. acs.org
Another promising trajectory is the use of iridium- and rhodium-catalyzed C-H borylation . nih.gov This approach offers the highest degree of atom economy by directly converting a C-H bond on the pyridine (B92270) ring to a C-B bond, eliminating the need for a pre-installed halide. For a compound like this compound, this could potentially offer a more direct synthetic route from the corresponding 5-chloro-2-ethoxypyridine (B3034778).
Furthermore, the application of flow chemistry is expected to play a significant role in the synthesis of pyridylboronic acids. mdpi.commdpi.com Flow reactors can enable the safe handling of unstable intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. This technology is particularly well-suited for the synthesis of boronic acids that may be unstable under traditional batch conditions. mdpi.com The development of multicomponent reactions, which combine three or more reactants in a single step, also represents a green and efficient strategy for the synthesis of complex boron-containing molecules. ipb.pt
Expansion of Cross-Coupling Reaction Scope and Functional Group Tolerance
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of pyridylboronic acid chemistry, enabling the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl partners. mdpi.comjhu.edu A major thrust of future research will be to expand the scope of this reaction and enhance its tolerance to a wider array of functional groups.
For a molecule like this compound, the presence of both a chloro and an ethoxy substituent provides opportunities for further functionalization. However, these groups can also influence the reactivity of the boronic acid in cross-coupling reactions. Future research will aim to develop catalytic systems that can selectively couple the boronic acid moiety while leaving other functional groups intact. This is particularly important for the synthesis of complex molecules where multiple reactive sites are present. aip.org
A significant challenge in pyridylboronic acid chemistry is the often-lower reactivity and stability of 2-pyridylboronic acids compared to their 3- and 4-isomers. jhu.edu This has led to the exploration of alternative coupling partners, such as pyridine sulfinates , which have shown promise in overcoming some of the limitations of boronic acids. jhu.edu Future work may explore similar strategies for the 4-pyridylboronic acid series to enhance their reactivity and broaden their applicability.
The development of robust protocols for the synthesis of highly substituted and complex biheteroaryl systems is another key objective. mdpi.com This includes the coupling of pyridylboronic acids with a diverse range of heteroaryl halides. Research on the cross-coupling of compounds analogous to this compound, such as 5-chloro-2-methoxy-4-pyridylboronic acid, has demonstrated their viability in synthesizing novel heteroarylpyridine derivatives. acs.org Future studies will likely focus on expanding the library of accessible biheteroaryls by exploring new coupling partners and reaction conditions.
Moreover, enhancing the functional group tolerance of Suzuki-Miyaura reactions is a continuous effort. acs.org The development of dual-ligand systems and other innovative catalytic approaches aims to create more robust and versatile cross-coupling methods that are compatible with a wide range of sensitive functional groups often found in pharmaceutical and agrochemical targets. acs.org
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The heart of advancing pyridylboronic acid chemistry lies in the discovery and optimization of new catalytic systems. While palladium-based catalysts have been the workhorse in this field, future research is actively exploring alternatives and refining existing systems for greater efficiency and selectivity.
A significant trend is the development of palladium catalysts with tailored ligands . Ligands such as bulky biarylphosphines and P,O-chelating ligands have been shown to enhance catalyst stability, activity, and selectivity, particularly for challenging substrates like heteroaryl chlorides. jscimedcentral.comresearchgate.net The design of new ligands that can facilitate the coupling of functionalized pyridylboronic acids like this compound under milder conditions and with lower catalyst loadings is a key research direction. The development of precatalysts that rapidly generate the active catalytic species is also crucial for coupling unstable boronic acids.
Beyond palladium, there is growing interest in palladium-free catalytic systems . Catalysts based on more abundant and less expensive metals such as copper and iron are being investigated as sustainable alternatives for cross-coupling reactions. mdpi.com These systems could offer different reactivity profiles and selectivities compared to palladium, opening up new avenues for pyridine functionalization.
Photocatalysis using visible light is another emerging area that promises milder and more environmentally friendly reaction conditions. acs.org This approach can enable novel transformations and functionalizations of pyridines that are not accessible through traditional thermal methods.
Achieving regioselectivity , particularly the challenging meta-functionalization of the pyridine ring, is a major goal. mdpi.comresearchgate.net The development of catalytic systems that can direct the cross-coupling reaction to a specific position on the pyridine ring, overriding its intrinsic electronic preferences, would be a significant breakthrough. For a polysubstituted pyridine derivative, achieving selective functionalization at a desired position is a key challenge that new catalytic systems aim to address.
Finally, the use of nanoparticle-based catalysts is being explored to improve catalyst recyclability and ease of separation from the reaction mixture, contributing to more sustainable and cost-effective synthetic processes. aip.org
Advanced Computational Studies for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry has become an indispensable tool in modern organic synthesis, and its role in advancing pyridylboronic acid chemistry is poised to grow significantly. Advanced computational studies, particularly using Density Functional Theory (DFT), are providing unprecedented insights into reaction mechanisms and enabling the predictive design of new reagents and catalysts.
A primary focus of computational work is the elucidation of the Suzuki-Miyaura reaction mechanism . DFT calculations are used to map the potential energy surfaces of the catalytic cycle, identifying the transition states and intermediates involved in oxidative addition, transmetalation, and reductive elimination. ipb.ptmdpi.com This detailed mechanistic understanding is crucial for rationally designing more efficient catalytic systems. For instance, computational studies have helped to clarify the role of different boronic esters and the influence of ligands on the rate-determining steps of the reaction. mdpi.com
Beyond mechanistic studies, computational methods are increasingly being used for predictive design . Machine learning algorithms, trained on experimental data, are being developed to predict the yields of reactions and to identify optimal reaction conditions. mdpi.com This in silico screening approach can significantly accelerate the discovery of new and improved synthetic methods.
Furthermore, computational tools are being employed for the design of novel boronic acid derivatives and catalysts . By modeling the electronic and steric properties of molecules, researchers can predict their reactivity and selectivity. researchgate.net This allows for the rational design of new pyridylboronic acids with tailored properties for specific applications. For example, in silico screening can be used to identify potential drug candidates based on their predicted binding affinity to biological targets. mdpi.comaip.orgacs.org
The integration of computational modeling with experimental work creates a powerful synergy. Computational predictions can guide experimental design, while experimental results provide valuable data for refining and validating computational models. This integrated approach is expected to be a driving force in the future development of pyridylboronic acid chemistry.
Integrated Synthetic and Spectroscopic Methodologies for Complex Pyridine Architectures
The synthesis of increasingly complex molecules containing the pyridine motif necessitates the use of integrated synthetic and spectroscopic methodologies for unambiguous structure elucidation and characterization. As chemists build more intricate pyridine architectures, the ability to confirm their three-dimensional structure and understand their electronic properties becomes paramount.
A key aspect of this integrated approach is the seamless combination of synthesis and advanced spectroscopic techniques . Modern organic synthesis relies heavily on a suite of spectroscopic methods to characterize intermediates and final products. For complex pyridine derivatives, one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for determining connectivity and stereochemistry. ipb.ptresearchgate.net Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for elucidating the structure of highly substituted and sterically congested pyridine compounds. ipb.pt
X-ray crystallography provides the definitive method for determining the three-dimensional structure of crystalline compounds. jhu.edunih.gov For novel and complex pyridine architectures, obtaining a crystal structure is often the gold standard for structural confirmation. The insights gained from crystal structures, such as bond lengths, bond angles, and intermolecular interactions, are invaluable for understanding the properties and reactivity of these molecules. researchgate.netnih.gov
In addition to NMR and X-ray crystallography, other spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and UV-Visible spectroscopy provide complementary information about the functional groups present and the electronic properties of the molecules. acs.orgresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of new compounds. mdpi.com
Future research will likely see an even tighter integration of synthetic and spectroscopic methods. For example, the use of in-situ spectroscopic monitoring of reactions can provide real-time information about reaction kinetics and mechanism. The development of new isotopic labeling strategies, such as the incorporation of 15N into the pyridine ring, can provide unique handles for spectroscopic analysis. nih.gov The combination of these advanced analytical techniques will be essential for pushing the boundaries of what is possible in the synthesis of complex pyridine-containing molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-chloro-2-ethoxypyridine-4-boronic acid with high purity?
- Methodology :
- Chlorination : Introduce chlorine at the 5-position of the pyridine ring using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to minimize side reactions .
- Boronic Acid Formation : Utilize Suzuki-Miyaura coupling precursors, such as pinacol boronic esters, to install the boronic acid group. For example, cross-coupling of halogenated pyridines with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in tetrahydrofuran (THF) at 80–90°C .
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >98% purity .
Q. How should researchers handle and store this compound to maintain its stability?
- Handling :
- Work under inert atmosphere (argon/nitrogen) to prevent oxidation of the boronic acid group.
- Use moisture-free solvents and glassware to avoid hydrolysis .
- Storage :
- Store at –20°C in sealed, light-resistant containers with desiccants (e.g., molecular sieves).
- For long-term stability (>6 months), maintain at –80°C in aliquots to prevent freeze-thaw degradation .
Advanced Research Questions
Q. What strategies can address regioselectivity challenges in cross-coupling reactions involving this compound?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., ethoxy group) with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to direct coupling to the boronic acid position .
- Catalyst Optimization : Screen palladium ligands (e.g., SPhos, XPhos) to enhance selectivity. For example, XPhos improves coupling efficiency with sterically hindered aryl halides .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
Q. How do computational models predict the reactivity of this compound in different solvent environments?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to study solvent interactions. Polar solvents (e.g., DMSO) stabilize the boronic acid via hydrogen bonding, reducing electrophilicity .
- MD Simulations : Run 100-ns simulations in GROMACS to analyze solvation shells. Results indicate THF enhances boronic acid activation by coordinating with boron, improving cross-coupling kinetics .
Q. How can conflicting reports on optimal Suzuki-Miyaura reaction temperatures be resolved?
- Data Contradiction Analysis :
- Literature Review : Conflicting temperatures (room temperature vs. 80°C) arise from substrate-specific reactivity. Electron-deficient pyridines require higher temperatures for activation .
- Experimental Validation : Conduct a temperature gradient study (25–90°C) with model substrates (e.g., 4-bromotoluene). Monitor yields via HPLC to identify optimal conditions for target systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
